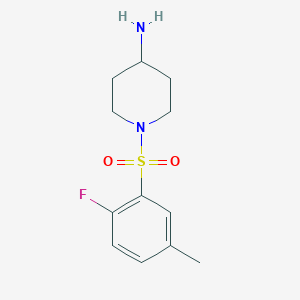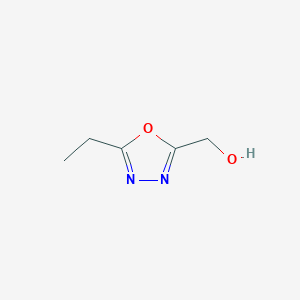![molecular formula C6H13ClN2O3S B7556453 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chloramphenicol succinate, which is a prodrug of chloramphenicol, an antibiotic that is commonly used in clinical settings.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been extensively studied for its potential applications in various fields such as medicine, veterinary medicine, and agriculture. In medicine, this compound has been used as an antibiotic for the treatment of bacterial infections. It has also been studied for its potential use in the treatment of cancer and other diseases. In veterinary medicine, 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been used to treat bacterial infections in animals. In agriculture, this compound has been studied for its potential use as a growth promoter for livestock.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves its conversion to chloramphenicol in vivo. Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. This leads to the inhibition of peptide bond formation and the synthesis of new proteins, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide are similar to those of chloramphenicol. This compound has been shown to have a broad spectrum of activity against various bacterial species. However, it has also been associated with several adverse effects such as bone marrow suppression, aplastic anemia, and gray baby syndrome. These adverse effects have limited the use of chloramphenicol in clinical settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various bacterial species, which makes it a useful tool for studying bacterial infections. However, its adverse effects such as bone marrow suppression and aplastic anemia limit its use in lab experiments. Additionally, the prodrug nature of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide requires it to be converted to chloramphenicol in vivo, which can complicate experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. One direction is the development of new antibiotics that are derived from this compound. Another direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, the use of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide as a growth promoter in livestock needs to be further studied to determine its safety and efficacy. Overall, the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has the potential to lead to the development of new antibiotics and other therapeutic agents.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves the reaction between chloramphenicol and succinic anhydride in the presence of a base catalyst. The first step in the synthesis process is the conversion of chloramphenicol to its sodium salt form, which is achieved by reacting it with sodium hydroxide. The next step involves the reaction between the sodium salt of chloramphenicol and succinic anhydride in the presence of a base catalyst such as triethylamine. The reaction leads to the formation of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. This prodrug is then converted to chloramphenicol by hydrolysis in vivo.
Propiedades
IUPAC Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O3S/c1-5(7)6(10)8-3-4-9-13(2,11)12/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKPJIFWZDGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)